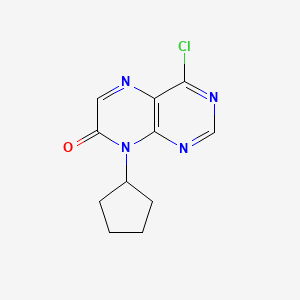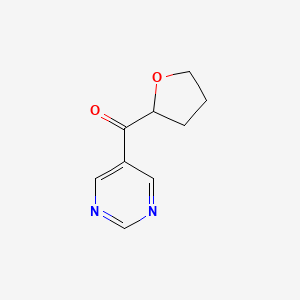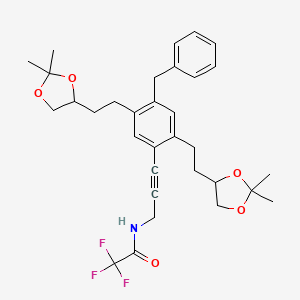
1-(Pyridin-4-yl)cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)cyclohexanamine hydrochloride is a heterocyclic compound that belongs to the class of pyridines. It is characterized by a cyclohexane ring bonded to a pyridine ring via an amine group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanone with pyridine-4-amine under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, which includes precise temperature and pressure settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyridin-4-yl)cyclohexanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Pyridin-3-yl)cyclohexanamine hydrochloride
- 1-(Pyridin-2-yl)cyclohexanamine hydrochloride
- 1-(Pyridin-4-yl)cyclohexanol
Comparison: 1-(Pyridin-4-yl)cyclohexanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H17ClN2 |
|---|---|
Molekulargewicht |
212.72 g/mol |
IUPAC-Name |
1-pyridin-4-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(6-2-1-3-7-11)10-4-8-13-9-5-10;/h4-5,8-9H,1-3,6-7,12H2;1H |
InChI-Schlüssel |
TTZDZVOVSTUDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC=NC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)

![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)
![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)
![3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)


![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)


